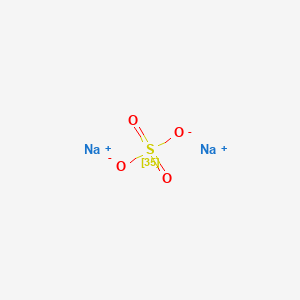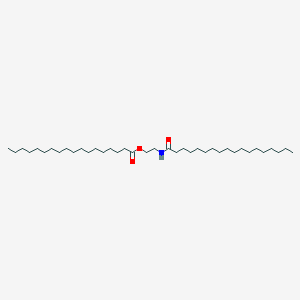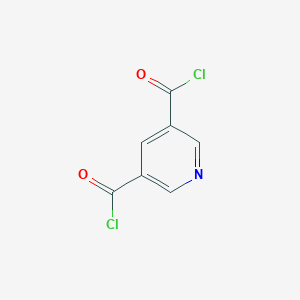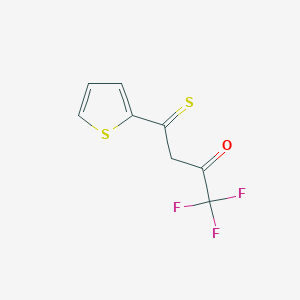
Thiothenoyltrifluoroacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiothenoyltrifluoroacetone (TTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-85°C. TTA is widely used in biochemical and physiological research due to its ability to chelate metal ions and act as a fluorescent probe. In
Aplicaciones Científicas De Investigación
Thiothenoyltrifluoroacetone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect metal ions in biological systems. Thiothenoyltrifluoroacetone has been used to detect metal ions such as copper, iron, and zinc in cells and tissues. Thiothenoyltrifluoroacetone has also been used in the study of metal ion transport and metabolism in cells.
Mecanismo De Acción
Thiothenoyltrifluoroacetone acts as a chelating agent for metal ions. It binds to metal ions through its thiol group and forms a stable complex. The complex can be detected using fluorescence spectroscopy. Thiothenoyltrifluoroacetone has a high affinity for copper ions and has been used to study copper transport and metabolism in cells.
Efectos Bioquímicos Y Fisiológicos
Thiothenoyltrifluoroacetone has been shown to have minimal toxicity in cells and tissues. It does not interfere with cellular processes and does not affect cell viability. Thiothenoyltrifluoroacetone has been used in the study of metal ion transport and metabolism in cells and tissues. It has been shown to be a reliable tool for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Thiothenoyltrifluoroacetone in lab experiments include its high affinity for metal ions, its ability to act as a fluorescent probe, and its low toxicity. Thiothenoyltrifluoroacetone is a reliable tool for detecting metal ions in biological systems. The limitations of using Thiothenoyltrifluoroacetone in lab experiments include its sensitivity to pH and the potential for interference from other metal ions.
Direcciones Futuras
The future directions for Thiothenoyltrifluoroacetone research include the development of new fluorescent probes for metal ions, the study of metal ion transport and metabolism in disease states, and the development of new therapeutic agents for metal ion-related diseases. Thiothenoyltrifluoroacetone has the potential to be a valuable tool in the study of metal ion-related diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Thiothenoyltrifluoroacetone is a valuable tool in scientific research due to its unique properties. It has a wide range of applications in biochemical and physiological research and has been shown to be a reliable tool for detecting metal ions in biological systems. The synthesis method is relatively simple, and Thiothenoyltrifluoroacetone has minimal toxicity in cells and tissues. The future directions for Thiothenoyltrifluoroacetone research are promising, and it has the potential to be a valuable tool in the study of metal ion-related diseases.
Métodos De Síntesis
The synthesis of Thiothenoyltrifluoroacetone involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base catalyst. The reaction yields Thiothenoyltrifluoroacetone as a yellow crystalline powder. The synthesis method is relatively simple and yields high purity Thiothenoyltrifluoroacetone.
Propiedades
Número CAS |
13801-41-7 |
|---|---|
Nombre del producto |
Thiothenoyltrifluoroacetone |
Fórmula molecular |
C8H5F3OS2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-sulfanylidene-4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-3H,4H2 |
Clave InChI |
SCSSJQAVQJCRQC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
SMILES canónico |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Otros números CAS |
13801-41-7 |
Sinónimos |
thiothenoyltrifluoroacetone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



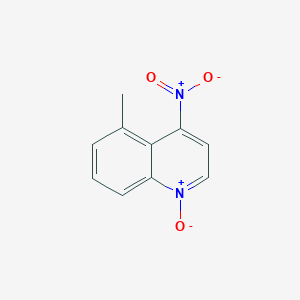
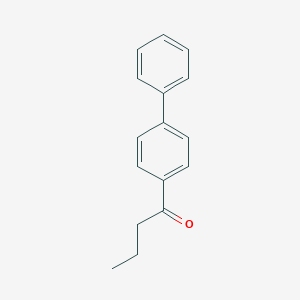
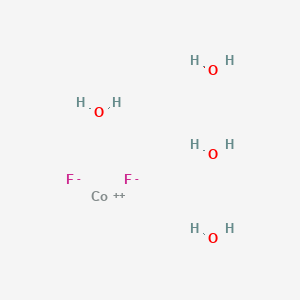
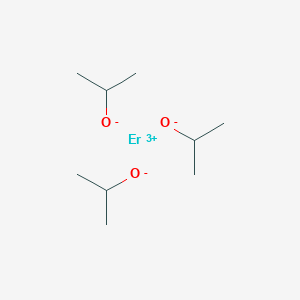
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
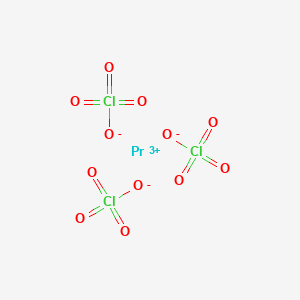
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)

